(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol
Description
(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol is a brominated biphenyl methanol derivative with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol. It features a biphenyl backbone substituted with a bromine atom at the 4'-position and a hydroxymethyl group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent . Its structural analogs, such as chloro-, methyl-, and fluoro-substituted derivatives, exhibit distinct physicochemical and reactivity profiles, making comparative analysis essential for applications in pharmaceuticals, materials science, and catalysis.
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
[3-(4-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 |
InChI Key |
AUNULTBESOHEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol typically involves the bromination of biphenyl followed by the introduction of a methanol group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobiphenyl is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods
Industrial production of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: 4’-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Bromo-[1,1’-biphenyl]-3-ylmethane.
Substitution: 4’-Amino-[1,1’-biphenyl]-3-ylmethanol.
Scientific Research Applications
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a precursor for liquid crystals.
Mechanism of Action
The mechanism of action of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Cross-Coupling Reactions
- Bromo Derivative: The bromine atom in (4'-Bromo-[1,1'-biphenyl]-3-yl)methanol facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura, to form biaryl structures. For example, it can couple with boronic acids to generate extended π-systems for organic semiconductors .
- Chloro Analog : While less reactive than bromo derivatives, chloro-substituted compounds are cost-effective alternatives for large-scale syntheses .
Functional Group Transformations
- The hydroxymethyl group (-CH₂OH) in these compounds can undergo oxidation to carboxylic acids or esterification, enabling diversification into surfactants or polymer precursors .
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